Acetic acid;5-methyloxolan-2-ol
Description
Acetic acid-modified sludge-based biochar (ASBB) is an advanced adsorbent derived from excess sludge (ES) treated with acetic acid to enhance its uranium (U(VI)) adsorption capacity. The preparation involves pyrolysis of dewatered ES impregnated with KOH, followed by modification with concentrated acetic acid. This process increases porosity and introduces carboxyl (-COOH) functional groups on the biochar surface, which are critical for uranium binding .
ASBB exhibits exceptional adsorption properties:
- High efficiency: Achieves up to 97.8% U(VI) removal under optimal conditions (pH 6.0, 0.30 g/L dosage, 5-minute contact time) .
- Rapid kinetics: Reaches equilibrium within 5 minutes, outperforming unmodified sludge-based biochar (SBB) by 35% in removal rate .
- Reusability: Maintains 93% efficiency after multiple adsorption-desorption cycles .
The dual effect of acetic acid—pore expansion and -COOH group incorporation—enhances uranium coordination via monodentate binding with surface carboxylate (-COO⁻) groups .
Properties
CAS No. |
61494-67-5 |
|---|---|
Molecular Formula |
C7H14O4 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
acetic acid;5-methyloxolan-2-ol |
InChI |
InChI=1S/C5H10O2.C2H4O2/c1-4-2-3-5(6)7-4;1-2(3)4/h4-6H,2-3H2,1H3;1H3,(H,3,4) |
InChI Key |
SNINWQYOGSHROH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(O1)O.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5-methyloxolan-2-ol can be achieved through several methods. One common approach involves the esterification of acetic acid with 5-methyloxolan-2-ol under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and crystallization are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;5-methyloxolan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in 5-methyloxolan-2-ol can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium dichromate (K2Cr2O7) or potassium permanganate (KMnO4) in acidic medium.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents such as phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Acetic acid;5-methyloxolan-2-ol has diverse applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug formulation and delivery.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;5-methyloxolan-2-ol involves its interaction with various molecular targets. The hydroxyl group in 5-methyloxolan-2-ol can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the acetic acid moiety can participate in acid-base reactions, altering the pH of the environment and affecting biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Unmodified Sludge-Based Biochar (SBB)
- Adsorption capacity : 20.9 mg/g vs. ASBB’s 32.6 mg/g .
- Functional groups : Lacks abundant -COOH groups, leading to weaker U(VI) coordination .
Nitric Acid-Modified Biochar
- Adsorption capacity : ~25–28 mg/g (lower than ASBB) .
- Mechanism : Primarily increases surface area but introduces fewer oxygen-containing groups compared to acetic acid .
Graphene Oxide (GO) Composites
- Adsorption capacity: Up to 350 mg/g due to high surface area and sulfonic/amino groups .
- Drawbacks : Complex synthesis and higher cost compared to ASBB .
Amino-Functionalized Mesoporous Silica
- Adsorption capacity : 120–150 mg/g via chelation with amine groups .
- Limitations : pH sensitivity (optimal at pH 4–5) and slower kinetics (~30 minutes) .
Fe₃O₄-Modified Biochar
- Adsorption capacity : 90–110 mg/g with magnetic recovery advantages .
- Mechanism : Relies on iron oxide surface complexes rather than carboxylate coordination .
Data Tables
Table 1. Adsorption Performance of ASBB vs. Similar Adsorbents
Table 2. Kinetic and Isotherm Models for ASBB
| Model | Parameters | ASBB Values | Reference |
|---|---|---|---|
| Pseudo-Second-Order | κ₂ (g/mg·min⁻¹) | 0.0245 | |
| Langmuir Isotherm | qₘ (mg/g) | 34.2 | |
| Freundlich Isotherm | K_F (mg/g·(L/mg)¹/ⁿ) | 8.76 |
Mechanism and Functional Group Analysis
ASBB’s superiority stems from:
Pore Expansion : Acetic acid etches the biochar matrix, increasing specific surface area (SSA) from 180 m²/g (SBB) to 240 m²/g (ASBB) .
Carboxyl Group Incorporation : Boosts -COOH content by 0.07 mmol/g , enabling U(VI) binding via deprotonated -COO⁻ .
Monodentate Coordination: FTIR and XPS confirm U(VI) binds to -COO⁻ with a 233 cm⁻¹ frequency shift, indicative of stable surface complexes .
In contrast, materials like Fe₃O₄-biochar rely on electrostatic attraction, while amino-functionalized adsorbents depend on pH-sensitive chelation .
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